1-Chloro-8-fluorooctane

Description

Contextualization within Halogenated Alkane Chemistry

Halogenated alkanes, also known as alkyl halides, are fundamental compounds in organic chemistry. libretexts.org They are systematically named as haloalkanes, treating the halogen as a substituent on the parent alkane chain. pressbooks.publibretexts.org For instance, the IUPAC name for this compound is 1-chloro-8-fluorooctane. nih.gov The general formula for an alkane is CnH2n+2, consisting of hydrogen and carbon atoms in a tree structure with all carbon-carbon bonds being single. wikipedia.org Halogenation is a key substitution reaction that introduces a functional group into otherwise unreactive alkanes, allowing for further chemical transformations. fiveable.mebyjus.com

Alkanes themselves are known for being relatively unreactive due to the stability of their C-C and C-H single bonds and their general lack of polarity. savemyexams.commsu.edu The introduction of a halogen atom, which is more electronegative than carbon, creates a polar carbon-halogen bond. This polarity makes the carbon atom susceptible to attack by nucleophiles, which are species rich in electrons. libretexts.orgalevelchemistryhelp.co.uk The reactivity of haloalkanes is heavily influenced by the strength of the carbon-halogen bond, which decreases in the order C-F > C-Cl > C-Br > C-I. alevelchemistryhelp.co.uk Consequently, iodoalkanes are the most reactive in nucleophilic substitution reactions. alevelchemistryhelp.co.uk The halogenation of alkanes typically proceeds via a free-radical chain reaction, which requires energy in the form of heat or ultraviolet (UV) light to initiate the homolytic cleavage of the halogen-halogen bond. libretexts.orgfiveable.me

Unique Structural Features and Bifunctionality of this compound

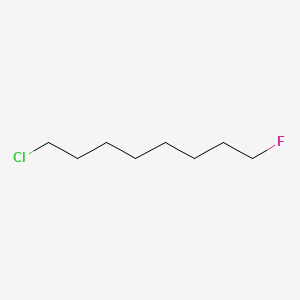

The molecular structure of this compound, with the chemical formula C8H16ClF, is what makes it particularly interesting for scientific research. innospk.comsolubilityofthings.com It consists of an eight-carbon chain with a chlorine atom attached to one end and a fluorine atom to the other. innospk.com This arrangement makes it a bifunctional compound, meaning it possesses two distinct reactive sites. fiveable.me The presence of two different halogens on the same molecule is a key feature.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it relatively inert. ontosight.ai In contrast, the carbon-chlorine (C-Cl) bond is weaker and more susceptible to cleavage. alevelchemistryhelp.co.uk This difference in reactivity between the C-Cl and C-F bonds allows for selective chemical reactions. Chemists can target the more reactive chloro-group for nucleophilic substitution while leaving the fluoro-group intact. This selective reactivity is a significant advantage in multistep organic synthesis, where precise control over which part of a molecule reacts is crucial. libretexts.org The long octane (B31449) chain also imparts a hydrophobic (water-repelling) nature to the molecule. solubilityofthings.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16ClF | nih.govguidechem.com |

| Molecular Weight | 166.66 g/mol | nih.gov |

| CAS Number | 593-14-6 | innospk.comnih.gov |

| Appearance | Clear, colorless liquid | solubilityofthings.com |

| Density | 0.939 g/cm³ | lookchem.com |

| Boiling Point | 198.1 °C at 760 mmHg | lookchem.com |

| Flash Point | 75.5 °C | lookchem.com |

| Refractive Index | 1.4266 | lookchem.com |

| Solubility | Limited solubility in water; more soluble in organic solvents. | solubilityofthings.com |

Historical Development and Significance of Differentiated Dihaloalkanes in Organic Synthesis

The ability to selectively functionalize molecules has been a long-standing goal in organic chemistry. researchgate.net Differentiated dihaloalkanes, like this compound, are prime examples of bifunctional reagents that enable such selectivity. nih.gov The development of synthetic methods to create molecules with multiple, differentially reactive functional groups has been crucial for building complex organic structures. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-8-fluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClF/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNBJLUJOYZINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208022 | |

| Record name | Octane, 1-chloro-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-14-6 | |

| Record name | Octane, 1-chloro-8-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-chloro-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies for 1 Chloro 8 Fluorooctane

De Novo Synthesis Strategies

De novo synthesis refers to the construction of a molecule from simpler, readily available starting materials. For 1-chloro-8-fluorooctane, this can involve the direct functionalization of an eight-carbon chain or a step-wise construction.

Multi-Step Approaches from Simpler Precursors (e.g., Gabriel Synthesis route starting from 8-chlorooctanol)

A more controlled and practical approach to synthesizing this compound involves a multi-step pathway starting from a precursor that already contains one of the desired halogens. A plausible route starts with 8-chloro-1-octanol (B20424).

A documented synthesis of a related compound, 8-fluorooctan-1-amine, utilizes 8-chlorooctanol as a starting material. nih.gov This pathway can be adapted to produce this compound. The initial steps involve the Gabriel synthesis to introduce a protected nitrogen functionality, which is then followed by fluorination and subsequent conversion of the amine to a chloride.

The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines, using potassium phthalimide (B116566). wikipedia.orglibretexts.orgnrochemistry.comperlego.combyjus.com

Proposed Synthetic Route:

Protection/Activation of the Hydroxyl Group: The hydroxyl group of 8-chloro-1-octanol can be converted to a better leaving group, such as a tosylate, to facilitate subsequent fluorination.

Fluorination: The tosylated intermediate can then undergo nucleophilic substitution with a fluoride (B91410) source to yield this compound.

Alternative Gabriel Route Adaptation: Alternatively, following the literature precedent, 8-chlorooctanol can be reacted with potassium phthalimide in a Gabriel synthesis to form N-(8-chlorooctyl)phthalimide. nih.gov This intermediate, however, would then require a challenging selective cleavage and conversion of the phthalimide to a fluorine atom, which is not a standard transformation. A more viable adaptation of the literature method would be to first fluorinate 8-chloro-1-octanol and then convert the resulting 8-fluorooctan-1-ol (B3052377) to this compound.

A more direct adaptation of the documented synthesis of 8-fluorooctan-1-amine nih.gov would proceed as follows:

Fluorination of 8-chloro-1-octanol: The hydroxyl group is first converted to a tosylate. This is followed by nucleophilic substitution with a fluoride source to yield this compound.

Gabriel Synthesis to Amine: 8-chlorooctanol is reacted with potassium phthalimide to yield N-(8-hydroxyoctyl)phthalimide. The hydroxyl group is then fluorinated. The phthalimide is subsequently cleaved to yield 8-fluorooctan-1-amine. nih.gov

Conversion of Amine to Chloride: The resulting 8-fluorooctan-1-amine would then need to be converted to this compound, for example, through a Sandmeyer-type reaction, although this is more common for aromatic amines. For primary aliphatic amines, diazotization followed by reaction with a chloride source can be employed, but this is often prone to rearrangements and side reactions.

Given the complexities, a more straightforward multi-step synthesis would likely involve protecting one end of an octane (B31449) derivative while functionalizing the other, then deprotecting and functionalizing the first end.

Introduction of Fluorine via Specific Methodologies

The introduction of fluorine into an organic molecule often requires specialized reagents due to the high reactivity of elemental fluorine and the unique properties of the fluoride ion.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). sigmaaldrich.com This method has become increasingly popular due to the development of safer and more manageable electrophilic fluorinating reagents compared to gaseous fluorine. sigmaaldrich.com

Common electrophilic fluorinating reagents include N-fluorosulfonimides (like NFSI) and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, such as Selectfluor®. sigmaaldrich.comenamine.netcommonorganicchemistry.comalfa-chemistry.com

| Reagent | Description | Applications |

| Selectfluor® (F-TEDA-BF₄) | A user-friendly, stable, non-volatile crystalline solid. sigmaaldrich.comcommonorganicchemistry.com | Used for the fluorination of a wide range of substrates, including alkenes, aromatic compounds, and carbonyl compounds, often with high regioselectivity. sigmaaldrich.comenamine.net It can also be used in radical fluorination reactions. organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | A milder electrophilic fluorinating agent. | Effective for the fluorination of various organic compounds, including the conversion of alkyl bromides to alkyl fluorides in the presence of a photocatalyst. princeton.edu |

The application of electrophilic fluorination to a long-chain alkyl halide like 1-chlorooctane (B87089) or a derivative would likely involve the generation of a carbanion or an organometallic intermediate to act as the nucleophile. For instance, the electrophilic fluorination of alkylcarbastannatrane reagents has been shown to proceed stereospecifically, highlighting the potential for controlled fluorination of alkyl chains. nih.gov This method demonstrates that an alkyl group can be activated towards reaction with an electrophilic fluorine source like Selectfluor®. nih.gov

Introduction of Chlorine via Specific Methodologies

The introduction of the chlorine atom at the 1-position of the octane chain can be accomplished through various chlorination methods. The choice of method depends on the nature of the starting material and the desired selectivity.

Free radical chlorination is a classic method for the halogenation of alkanes. wikipedia.org This process is typically initiated by UV light or a radical initiator and proceeds via a chain reaction mechanism involving chlorine radicals. masterorganicchemistry.commasterorganicchemistry.com

If 1-fluorooctane (B1361355) were used as a starting material, free radical chlorination would likely lead to a mixture of chlorinated products, with substitution occurring at various positions along the carbon chain. wikipedia.orgmasterorganicchemistry.com The selectivity of free radical chlorination is influenced by the stability of the resulting alkyl radical, with tertiary hydrogens being more reactive than secondary, and secondary being more reactive than primary. masterorganicchemistry.com For a linear alkane like 1-fluorooctane, this would result in a statistical distribution of monochlorinated products, making it a less ideal method for the selective synthesis of this compound. youtube.com

Table 3: Relative Reactivity of C-H Bonds in Free Radical Chlorination

| C-H Bond Type | Relative Reactivity |

| Primary (1°) | 1 |

| Secondary (2°) | 3.9 |

| Tertiary (3°) | 5.2 |

This table shows the general relative reactivity of different types of C-H bonds towards free radical chlorination and is not specific to 1-fluorooctane.

To achieve the selective introduction of chlorine at the 1-position, methods that proceed via non-radical pathways are generally preferred. A common and effective strategy involves the conversion of a primary alcohol to an alkyl chloride.

Starting with 8-fluorooctan-1-ol, the hydroxyl group can be selectively replaced with a chlorine atom using a variety of reagents. Common methods include the use of thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride). These reactions typically proceed with high selectivity for primary alcohols and avoid the formation of isomeric byproducts that are common in free radical chlorination. scirp.orgrsc.orgnih.gov For instance, the reaction of a primary alcohol with thionyl chloride in the presence of a base like pyridine (B92270) is a well-established method for the synthesis of primary alkyl chlorides.

Table 4: Reagents for the Selective Chlorination of Primary Alcohols

| Reagent | Byproducts | Typical Conditions |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Pyridine, reflux |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Neat or in a solvent |

| Triphenylphosphine/Carbon Tetrachloride (Appel Reaction) | Triphenylphosphine oxide, Chloroform | Reflux in CCl₄ |

This table provides a general overview of reagents for the selective chlorination of primary alcohols and does not represent specific experimental data for the synthesis of this compound.

Chemo- and Regioselective Synthesis of Differentiated Dihalides

The primary challenge in synthesizing this compound lies in the selective introduction of a chlorine atom at one terminus and a fluorine atom at the other of an eight-carbon chain. A plausible and efficient strategy would commence with a readily available and symmetric starting material, such as 1,8-octanediol. wikipedia.orgchemicalbook.com The synthetic pathway would necessitate a sequence of protection, halogenation, deprotection, and a second, different halogenation.

A potential synthetic route is outlined below:

Step 1: Monoprotection of 1,8-octanediol

To differentiate the two hydroxyl groups of 1,8-octanediol, a monoprotection strategy is essential. A common approach involves the use of a bulky protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a benzyl (B1604629) ether, which can be introduced under controlled conditions to favor the formation of the mono-protected diol.

Step 2: Chlorination of the Free Hydroxyl Group

With one hydroxyl group protected, the remaining free hydroxyl group can be selectively converted to a chloride. Several reagents can achieve this transformation, including thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ck12.orgchemguide.co.uk The choice of reagent can be influenced by factors such as reaction conditions and desired yield.

Step 3: Deprotection

Following successful chlorination, the protecting group is removed to expose the second hydroxyl group. The deprotection method will depend on the protecting group used in the first step. For instance, a TBDMS ether can be cleaved using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), while a benzyl ether is typically removed via hydrogenolysis.

Step 4: Fluorination of the Remaining Hydroxyl Group

The final step involves the conversion of the newly exposed hydroxyl group to a fluoride. This can be accomplished using a variety of fluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed for this type of transformation.

The following table summarizes a hypothetical, yet chemically reasonable, reaction scheme for the synthesis of this compound from 1,8-octanediol.

| Step | Reactant | Reagent(s) | Product |

| 1 | 1,8-Octanediol | TBDMSCl, Imidazole | 8-(tert-butyldimethylsilyloxy)octan-1-ol |

| 2 | 8-(tert-butyldimethylsilyloxy)octan-1-ol | SOCl₂, Pyridine | 1-Chloro-8-(tert-butyldimethylsilyloxy)octane |

| 3 | 1-Chloro-8-(tert-butyldimethylsilyloxy)octane | TBAF | 8-Chlorooctan-1-ol |

| 4 | 8-Chlorooctan-1-ol | DAST | This compound |

An alternative approach could involve the regioselective ring-opening of a cyclic ether, such as oxonane, though achieving the desired 1,8-disubstitution pattern with two different halogens would be challenging. fiveable.me

Sustainable and Green Chemistry Aspects of this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijirset.com In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.

Atom Economy and Waste Reduction:

The ideal synthesis would have a high atom economy, maximizing the incorporation of atoms from the reactants into the final product and minimizing waste. The choice of reagents plays a crucial role here. For instance, when converting alcohols to chloroalkanes, using thionyl chloride is often preferred over phosphorus halides because the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be more easily managed or neutralized. ck12.org

Use of Safer Solvents and Reagents:

Traditional organic solvents often pose environmental and health risks. A greener approach would involve the use of less hazardous solvents or, ideally, solvent-free conditions. Phase-transfer catalysis (PTC) is a technique that can facilitate reactions between reactants in different phases (e.g., aqueous and organic), often reducing the need for large quantities of organic solvents. ijirset.comcrdeepjournal.orgdalalinstitute.com For the halogenation steps in the proposed synthesis, a phase-transfer catalyst could enable the use of aqueous solutions of halide salts, thereby minimizing the reliance on volatile organic compounds (VOCs).

The following table compares traditional halogenating agents with potentially greener alternatives:

| Transformation | Traditional Reagent | Green Chemistry Considerations | Potential Greener Alternative/Method |

| Alcohol to Chloride | PCl₅, SOCl₂ | Corrosive, produces acidic waste | Reaction with HCl in the presence of a catalyst; Use of solid-supported reagents |

| Alcohol to Fluoride | DAST | Can be hazardous, thermally unstable | Nucleophilic substitution with a fluoride salt (e.g., KF) under phase-transfer conditions |

Catalysis:

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce energy consumption. rsc.org In the synthesis of this compound, exploring catalytic methods for the halogenation steps could offer significant advantages. For example, certain catalysts can enable the use of halide salts as the halogen source, which are generally safer and more environmentally benign than many traditional halogenating agents.

By carefully selecting reagents, reaction conditions, and purification methods, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 1 Chloro 8 Fluorooctane

Reactivity Governed by the Carbon-Chlorine Bond

The carbon-chlorine bond in 1-chloro-8-fluorooctane is the primary site for traditional haloalkane reactions. The significant difference in electronegativity between carbon and chlorine creates a polar bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles and bases. uci.edusavemyexams.com This polarity is the foundation for the substitution and elimination reactions that preferentially occur at the chlorinated end of the molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides, wherein a nucleophile replaces the halogen atom (the leaving group). uci.edu For this compound, a primary alkyl halide, the substitution reaction involves the replacement of the chloride ion by a nucleophile. These reactions are critical for introducing a wide range of functional groups.

The reaction generally proceeds via the SN2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.uk This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond breaks. uci.edu The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. uci.edu

Key Features of SN2 Reactions for this compound:

Mechanism: Single-step backside attack.

Rate Law: Rate = k[C₈H₁₆ClF][:Nu⁻]. uci.edu

Stereochemistry: Leads to an inversion of configuration if the carbon were a stereocenter.

Nucleophile: Favored by strong, sterically unhindered nucleophiles. uci.edu

An example is the reaction with hydroxide (B78521) ions (OH⁻) to form 8-fluoro-octan-1-ol. This reaction is typically carried out by heating the haloalkane under reflux with an aqueous solution of a strong base like sodium hydroxide. chemguide.co.uk

| Reactant | Nucleophile | Product | Mechanism |

| This compound | Hydroxide (OH⁻) | 8-Fluoro-octan-1-ol | SN2 |

| This compound | Ammonia (B1221849) (NH₃) | 8-Fluoro-octylamine | SN2 |

| This compound | Cyanide (CN⁻) | 9-Fluorononanenitrile | SN2 |

While the SN2 pathway is dominant for primary halides, the SN1 (unimolecular nucleophilic substitution) mechanism, which involves a two-step process with the formation of a carbocation intermediate, is generally not favored for this compound due to the instability of the resulting primary carbocation. uci.educhemguide.co.uk

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction, known as dehydrohalogenation, to form an alkene. libretexts.orgcrunchchemistry.co.uk This reaction competes with nucleophilic substitution. The base abstracts a proton from the carbon atom adjacent (beta-position) to the carbon bearing the chlorine, leading to the formation of a double bond and the expulsion of the chloride ion. crunchchemistry.co.uk

For primary alkyl halides, the E2 (bimolecular elimination) mechanism is typical. crunchchemistry.co.uk This is a concerted process where the base removes a proton, and the leaving group departs simultaneously to form the alkene. unizin.org

Reaction of this compound in an E2 Elimination:

Base: A strong base, such as potassium hydroxide in ethanol, is used. crunchchemistry.co.uk

Product: The reaction yields 8-fluorooct-1-ene.

Regioselectivity: As there is only one beta-carbon with hydrogens, only one alkene product is possible, so Zaitsev's rule, which predicts the formation of the more substituted alkene, is not a factor. unizin.org

| Substrate | Base/Solvent | Major Product | Mechanism |

| This compound | KOH / Ethanol | 8-Fluorooct-1-ene | E2 |

The competition between substitution (SN2) and elimination (E2) is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature. High temperatures and strong, bulky bases favor elimination. crunchchemistry.co.uk

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The C-Cl bond in this compound is reactive enough to form organometallic compounds, most notably Grignard reagents. sigmaaldrich.combyjus.com This reaction involves the treatment of the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.in The highly unreactive nature of the C-F bond means the reaction occurs selectively at the C-Cl bond. nih.gov

Formation of 8-Fluoro-octylmagnesium Chloride: C₈H₁₆ClF + Mg → F-(CH₂)₈-MgCl

The resulting Grignard reagent, 8-fluoro-octylmagnesium chloride, contains a highly polarized carbon-magnesium bond, which makes the terminal carbon atom strongly nucleophilic and basic. byjus.commnstate.edu These intermediates are exceptionally useful in organic synthesis for forming new carbon-carbon bonds. fiveable.me

Reactivity of the Grignard Reagent:

As a Nucleophile: It readily attacks electrophilic carbons, such as those in carbonyl compounds (aldehydes, ketones, esters) and epoxides. byjus.com For example, reaction with an aldehyde followed by an acidic workup yields a secondary alcohol.

As a Base: It is a very strong base and will be destroyed by reacting with even weakly acidic protons, such as those in water, alcohols, or carboxylic acids. sigmaaldrich.com This necessitates that Grignard reactions be performed under strictly anhydrous conditions.

| Grignard Reagent | Electrophile | Intermediate Product | Final Product (after hydrolysis) |

| F-(CH₂)₈-MgCl | Formaldehyde (CH₂O) | F-(CH₂)₉-OMgCl | 9-Fluorononan-1-ol |

| F-(CH₂)₈-MgCl | Carbon Dioxide (CO₂) | F-(CH₂)₈-COOMgCl | 9-Fluorononanoic acid |

| F-(CH₂)₈-MgCl | Acetone ((CH₃)₂CO) | F-(CH₂)₈-C(CH₃)₂-OMgCl | 9-Fluoro-2-methylnonan-2-ol |

Reactivity Governed by the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single covalent bond in organic chemistry, making it exceptionally stable and generally unreactive under standard conditions. ontosight.aiscispace.com This inertness poses a significant challenge, but also an opportunity for selective chemical synthesis. Activating the C-F bond requires specific strategies that can overcome its high bond dissociation energy.

C-F Bond Activation Strategies

Activating the C-F bond for synthetic transformations typically involves overcoming a high energy barrier. chem8.org Modern synthetic chemistry has developed several methods to achieve this, often employing powerful reagents or catalysts.

Methods for C-F Bond Activation:

Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. A study demonstrated the hydrodehalogenation of 1-fluorooctane (B1361355) using a porous borane (B79455) cluster polymer with significant Lewis acidity, known as activated borane (ActB), in the presence of a reductant like triethylsilane. rsc.org The hard nature of the Lewis acid shows a preference for the harder fluoride (B91410) anion over chloride. rsc.org

Transition-Metal-Catalyzed Activation: Many transition metal complexes can cleave C-F bonds through processes like oxidative addition or β-fluorine elimination. chem8.orgnih.gov While challenging, this approach is a cornerstone of modern organofluorine chemistry. The reaction often requires specific ligands on the metal center to promote the desired reactivity. chem8.org

Mechanochemical Activation: High-energy ball milling can be used to activate C-F bonds. For example, milling organofluorine compounds with highly reactive metals like magnesium can lead to the formation of Grignard-type reagents, although this is less efficient than with other halogens. nih.gov

Dehalogenation and Reductive Processes

Dehalogenation refers to the removal of a halogen atom, and in the case of the C-F bond, this is often a reductive process called hydrodefluorination (replacement of -F with -H).

Catalytic Hydrodehalogenation: As mentioned, a heterogeneous catalyst like activated borane (ActB) with triethylsilane (Et₃SiH) as a reductant can effectively dehalogenate 1-fluorooctane. The reaction proceeds faster for 1-fluorooctane than for 1-chlorooctane (B87089), which is attributed to the high affinity of the Lewis acidic catalyst for the fluoride ion. rsc.org

Enzymatic Dehalogenation: Biological systems offer highly specific routes for C-F bond cleavage. The enzyme alkane monooxygenase (AlkB) from the bacterium Fontimonas thermophila has been shown to catalyze the defluorination of 1-fluorooctane. acs.orgacs.org The reaction preferentially occurs at the monofluorinated methyl group, producing octanal, which is then partially reduced to 1-octanol. acs.orgacs.org Notably, the enzyme shows high specificity for 1-fluorooctane, with negligible activity towards 1-chlorooctane or 1-bromooctane. acs.orgacs.org

| Process | Reagents/Catalyst | Substrate | Product | Key Finding |

| Catalytic Hydrodehalogenation | Activated Borane (ActB), Et₃SiH | 1-Fluorooctane | Octane (B31449) | Rate of dehalogenation is faster for 1-fluorooctane than 1-chlorooctane. rsc.org |

| Enzymatic Dehalogenation | Alkane monooxygenase (AlkB) | 1-Fluorooctane | Octanal, 1-Octanol | Enzyme is specific to defluorination; does not dehalogenate 1-chlorooctane. acs.orgacs.org |

Interplay of Halogen Reactivity: Orthogonal Transformations

The distinct electronic properties and bond strengths of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in this compound allow for orthogonal chemical transformations, where one halogen can be selectively functionalized while the other remains intact.

Selective Functionalization at C-Cl vs. C-F Bonds

The selective functionalization of this compound is primarily governed by the significant difference in the bond dissociation energies (BDEs) of the C-Cl and C-F bonds. The C-F bond is one of the strongest single bonds to carbon, making fluoroalkanes the least reactive among haloalkanes. alfa-chemistry.com In contrast, the C-Cl bond is considerably weaker and more susceptible to cleavage. alfa-chemistry.com This inherent difference in reactivity allows for a wide range of nucleophilic substitution and coupling reactions to occur selectively at the C-1 position (C-Cl) without affecting the C-8 position (C-F).

For instance, reactions with common nucleophiles such as hydroxides to form alcohols, or ammonia to form amines, would be expected to proceed at the chlorinated terminus. studypug.compathwayz.org The long hydrocarbon chain imparts a hydrophobic nature to the molecule, while the terminal halogens introduce polarity. solubilityofthings.com

Conversely, achieving selective activation of the C-F bond in the presence of a C-Cl bond is a more formidable challenge but is an area of active research. nih.gov Specialized reagents and conditions are required to cleave the robust C-F bond. Studies on similar molecules, such as 1-chloro-6-fluorohexane, have demonstrated that highly fluorophilic organoaluminum compounds can achieve impeccable selectivity for C-F bond functionalization even at cryogenic temperatures, leaving the C-Cl bond untouched. acs.org Competition experiments have shown a reactivity trend for C-F bond activation of tertiary > secondary > primary alkyl fluorides, consistent with a mechanism proceeding through a carbocation-like intermediate. acs.org

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (pm) | Electronegativity of Halogen (Pauling Scale) |

| C-F | ~110 | ~138 | 3.98 |

| C-Cl | ~81 | ~178 | 3.16 |

| C-Br | ~68 | ~193 | 2.96 |

| C-I | ~51 | ~214 | 2.66 |

Note: Values are approximate and can vary slightly depending on the specific molecule and measurement technique. Source: General chemistry and organic chemistry principles. alfa-chemistry.com

Cascade and Tandem Reactions Involving Both Halogens

The differential reactivity of the two halogen atoms in this compound makes it an ideal substrate for designing cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105 A tandem reaction is a powerful method for achieving synthetic efficiency. acs.org

A hypothetical tandem reaction could be initiated by a selective cross-coupling reaction at the more reactive C-Cl bond. Following this initial transformation, a subsequent, more forcing reaction could be employed to functionalize the C-F bond. For example, a Suzuki-Miyaura or similar cross-coupling could be performed at the C-1 position, followed by a C-F activation step using specialized catalysts or reagents to modify the C-8 position. rsc.org Bifunctional catalysts, which might possess both metal and acid centers, are often crucial for facilitating such tandem reactions. nih.gov

Cascade reactions, where the first reaction triggers the subsequent ones in a domino effect, could also be envisioned. rsc.orgnih.gov For example, an initial substitution at the C-Cl position could introduce a functional group that, upon a change in reaction conditions, intramolecularly attacks or influences the C-F bond at the other end of the chain, leading to cyclization or other complex transformations. The success of such a sequence would depend on precise control of the reaction conditions to orchestrate the desired multi-step transformation in one pot. acs.org

Radical Reaction Pathways of this compound

Beyond ionic pathways, this compound can participate in reactions proceeding through radical intermediates. These reactions are typically initiated by heat or light and involve distinct mechanistic steps. libretexts.orglibretexts.org

Homolytic Bond Cleavage and Radical Generation

Radical reactions are initiated by the homolytic cleavage of a covalent bond, where the two electrons of the bond are distributed evenly between the two resulting fragments, forming two radicals. studypug.com In the context of haloalkanes, this is often achieved by exposure to ultraviolet (UV) light or the use of a radical initiator like AIBN (azobisisobutyronitrile). savemyexams.comlibretexts.org

For this compound, the significant difference in bond strength dictates that the C-Cl bond would undergo homolytic cleavage preferentially over the C-F bond.

Reaction: Cl-(CH₂)₈-F + energy → •(CH₂)₈-F + Cl•

This initial bond-breaking step is known as initiation . libretexts.orgvedantu.com The energy required must be sufficient to overcome the bond dissociation energy of the C-Cl bond. The resulting 8-fluorooctyl radical is a key intermediate that can participate in subsequent reaction steps. Control experiments in related cross-coupling reactions have indicated that the process can indeed proceed via a radical pathway. rsc.org

Chain Reactions and Propagation Mechanisms

Once a radical is generated, it can initiate a self-sustaining chain reaction. The mechanism of a radical chain reaction is characterized by three fundamental steps: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: As described above, this step generates the initial radical species. savemyexams.com

Propagation: These steps involve the reaction of a radical with a non-radical molecule to form a new bond and a new radical. libretexts.orgvedantu.com This new radical can then continue the chain. For example, the 8-fluorooctyl radical could abstract a hydrogen atom from another molecule, or more commonly in synthetic applications, it could be generated and then react with another species in a cross-coupling reaction. libretexts.orgrsc.org A propagation cycle might look like this:

Cl-(CH₂)₈-F + Initiator• → •(CH₂)₈-F + Initiator-Cl

•(CH₂)₈-F + Reagent → Product- (CH₂)₈-F + Reagent• The newly formed 'Reagent•' continues the chain by reacting with another molecule of this compound. This cycle can repeat many times. libretexts.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule, thereby consuming the radicals and stopping the chain. savemyexams.com

Detailed Mechanistic Investigations

Mechanistic studies provide deeper insight into the precise pathways of these reactions. For this compound and related compounds, investigations have focused on understanding the nuances of both ionic and radical pathways.

DFT (Density Functional Theory) calculations are powerful tools for studying reaction mechanisms, allowing for the calculation of parameters like bond dissociation enthalpies (BDEs) for C-H and C-X bonds in haloalkanes. researchgate.net Such studies help predict which bonds are most likely to break under radical conditions and can correlate BDEs with the activation energies for hydrogen abstraction or other steps. researchgate.net

Furthermore, studies on the reaction of 1-fluorooctane with Grignard reagents have uncovered unexpected C-F bond cleavage pathways, even without a traditional transition metal catalyst. researchgate.net The reaction of 1-fluorooctane with phenylmagnesium chloride yielded n-octylbenzene, indicating C-C bond formation via C-F activation. researchgate.net Other investigations using 1-fluorooctane in Friedel-Crafts-type alkylations in the presence of a Lewis acid system like SbCl₃/o-chloranil point towards mechanisms involving highly reactive, Lewis acidic intermediates that can activate the C-F bond. researchgate.net

Table 2: Summary of Mechanistic Investigation Findings

| Substrate(s) | Reagents | Key Findings | Implied Mechanism | Citation |

| 1-fluorooctane, diphenylmethane | Et₃SiBpin, KOtBu | Reaction inhibited by radical scavenger (TEMPO). | Radical pathway followed by nucleophilic reaction. | rsc.org |

| 1-fluorooctane, benzene | SbCl₃, o-chloranil | Friedel-Crafts-type alkylation occurs. | Lewis acid-catalyzed C-F activation. | researchgate.net |

| 1-chloro-6-fluorohexane | Organoaluminum compounds | Selective C-F bond functionalization over C-Cl bond. | Carbocation aluminate intermediate. | acs.org |

| 1-fluorooctane | Phenylmagnesium chloride | C-C cross-coupling product formed without a transition metal catalyst. | Direct C-F bond activation by Grignard reagent. | researchgate.net |

Elucidation of Electrophilic Fluorination Mechanisms

Electrophilic fluorination is a primary method for the direct and selective introduction of fluorine into organic molecules. researchgate.networktribe.com Reagents with an N-F bond are commonly employed for this purpose. researchgate.networktribe.comalfa-chemistry.com The mechanism of what is termed "electrophilic fluorination" is a subject of ongoing discussion, with evidence suggesting a continuum between an SN2(F) reaction and a fully developed single-electron transfer (SET) process, depending on the specific substrate. worktribe.com

In the context of haloalkanes like this compound, the introduction of a fluorine atom can significantly alter the molecule's properties, including its polarity and stability. solubilityofthings.com While direct electrophilic fluorination of the octane chain of this compound is not a commonly cited reaction, understanding the general mechanisms of electrophilic fluorination of alkanes and functionalized hydrocarbons provides insight into its potential reactivity. For aromatic compounds, the fluorination with reagents like Selectfluor™ (F-TEDA-BF4) in the presence of a strong acid proceeds via a polar mechanism. researchgate.net Kinetic studies on aromatic substrates have shown small kinetic isotope effects (kH/kD values between 0.86 and 1.00), indicating that the cleavage of the C-H bond is not the rate-limiting step. researchgate.net Instead, the formation of a Wheland intermediate (a σ-complex) is the key step, and its subsequent decomposition to form the fluoroaromatic product is fast. researchgate.net

For alkanes, the direct electrophilic fluorination is more challenging. However, functional groups can direct the fluorination. For instance, the fluorination of enolates or 1,3-dicarbonyl compounds with N-F reagents is a well-established method. worktribe.com The reactivity of different N-F reagents has been quantified, showing a wide range of fluorinating power. worktribe.com

Mechanistic Studies of Silylboronate-Mediated Cross-Coupling

Silylboronate-mediated cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon bonds, particularly with challenging substrates like alkyl fluorides. nih.govrsc.orgresearchgate.net These reactions often proceed under mild, transition-metal-free conditions. nih.govnih.gov Studies on various alkyl halides, including chlorides and fluorides, have provided significant mechanistic insights. rsc.orgresearchgate.netrsc.org

Experimental results often suggest a radical-mediated pathway, while computational studies, such as Density Functional Theory (DFT) calculations, sometimes indicate a preference for an ionic mechanism. rsc.orgresearchgate.netrsc.org This dichotomy highlights the complexity of the reaction pathway. For the cross-coupling of alkyl fluorides with aryl alkanes, a proposed mechanism involves the in situ generation of a silyl (B83357) anion which then participates in the key bond-forming steps. nih.gov

In silylboronate-mediated cross-coupling reactions, activators and catalysts play a crucial role in facilitating the transformation.

Activators: A strong base, such as potassium tert-butoxide (KOtBu), is often essential. nih.gov It is believed to react with the silylboronate reagent (e.g., Et₃SiBpin) to generate a reactive silyl anion or a related species. nih.gov The cooperation between the silylboronate and KOtBu enables the cleavage of strong C-F bonds at room temperature. nih.gov

Solvents: The choice of solvent can be critical. For instance, diglyme (B29089) has been shown to be crucial for the efficiency of some silylboronate-mediated couplings. nih.govrsc.orgresearchgate.net DFT calculations suggest that diglyme can encapsulate the potassium cation, which can influence the transition state energy of the reaction. rsc.org

Catalysts: While many silylboronate-mediated reactions are transition-metal-free, some cross-coupling reactions benefit from the use of catalysts. For example, copper and palladium catalysts have been used in synergistic catalytic systems for the cross-coupling of α-boryl silylboronates with organic electrophiles. nih.gov In these systems, the catalyst can influence the regioselectivity of the coupling. nih.gov Catalysis is a fundamental pillar of green chemistry, and the use of catalysts is essential for many C-H functionalization and C-C bond formation reactions. mdpi.com For instance, copper nanoparticles supported on alumina/silica have been shown to be an efficient and reusable catalyst for the C-N cross-coupling of aryl chlorides with amines. rsc.org

Table 1: Key Components in Silylboronate-Mediated Cross-Coupling

| Component | Example | Role | Reference |

|---|---|---|---|

| Silylboronate Reagent | Et₃SiBpin | Precursor to the reactive silyl species | nih.gov |

| Activator | KOtBu | Reacts with silylboronate to generate the active species | nih.gov |

| Solvent | Diglyme | Can enhance reaction efficiency by cation encapsulation | rsc.orgresearchgate.net |

| Catalyst (in some systems) | Copper or Palladium complexes | Can control regioselectivity and facilitate the reaction | nih.gov |

Understanding the intermediates and transition states in silylboronate-mediated cross-coupling is key to optimizing reaction conditions and expanding their scope.

DFT calculations have been instrumental in modeling the reaction pathways. nih.govrsc.orgbohrium.com For the cross-coupling of alkyl fluorides with aryl alkanes, calculations suggest a pathway involving the formation of a silyl anion, which then deprotonates the aryl alkane. nih.gov The resulting benzylic anion can then react with the alkyl fluoride. The transition state for the C-C bond-forming step is influenced by the presence of cations like K⁺. rsc.org In the absence of a coordinating solvent like diglyme, the potassium cation can interact with the fluorine atom, assisting in the transition state. rsc.org When diglyme is present, it encapsulates the cation, leading to a later transition state with a higher energy barrier. rsc.org

In iron-catalyzed cross-coupling reactions of alkyl halides, a combination of spectroscopic techniques and reactivity studies has been used to identify and characterize iron-containing intermediates. nih.gov These studies have provided insight into the active catalyst oxidation state and the formation of the cross-coupled product. nih.gov While not directly involving silylboronates, these methods for characterizing intermediates in cross-coupling reactions are relevant to understanding complex catalytic cycles.

Insights into Radical Chain Dehalogenation Processes

Radical dehalogenation offers a powerful method for the removal of halogen atoms from organic molecules. acs.org This process is particularly useful for converting alkyl halides to the corresponding alkanes.

Classical methods for reductive dehalogenation often relied on tin-based reagents, but modern approaches favor milder and more environmentally friendly methods, such as those using photocatalysis. acs.org In a typical photoredox-catalyzed dehalogenation, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. acs.org For an alkyl halide, this SET can lead to the formation of an alkyl radical, which is then quenched by a hydrogen atom source to yield the alkane. acs.orgacs.org

For a molecule like this compound, selective dehalogenation would be a key challenge. The relative bond dissociation energies of the C-Cl and C-F bonds would likely dictate the selectivity of a radical dehalogenation process. The C-F bond is significantly stronger than the C-Cl bond, suggesting that selective dechlorination would be more feasible.

Studies on the dehalogenation of haloalkanes by enzymes like haloalkane dehalogenases (HLDs) have provided detailed mechanistic insights into carbon-halogen bond cleavage. researchgate.netresearchgate.net These enzymes catalyze the hydrolysis of halogenated hydrocarbons to the corresponding alcohols. researchgate.net While enzymatic, these studies highlight the fundamental chemical principles governing the cleavage of C-X bonds. The rate-limiting step in these enzymatic reactions can vary depending on the specific substrate and the enzyme. researchgate.net

In non-enzymatic radical dehalogenation, the reaction can proceed through a radical chain mechanism. The initiation step involves the generation of a radical, which then abstracts a halogen atom from the haloalkane to form an alkyl radical and a new halogenated species. This alkyl radical can then abstract a hydrogen atom from a hydrogen donor to propagate the chain. The development of efficient strategies for intermolecular carboamination of alkenes via C(sp³)-H activation of alkyl halides is an area of active research. mdpi.com

Advanced Applications and Research Horizons of 1 Chloro 8 Fluorooctane

Utilization as a Versatile Synthetic Building Block

The distinct reactivity of the chloro and fluoro groups on the octane (B31449) backbone makes 1-chloro-8-fluorooctane a strategic starting material in organic synthesis. The carbon-chlorine bond is generally more susceptible to nucleophilic substitution than the highly stable carbon-fluorine bond, allowing for selective chemical transformations at one end of the molecule while preserving the fluorine atom for subsequent reactions or for its inherent properties.

This compound serves as a precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. solubilityofthings.cominnospk.com The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. ontosight.ailookchem.com This compound provides a convenient scaffold for introducing a fluorinated alkyl chain into a target molecule.

In agrochemical development, the presence of both chlorine and fluorine can contribute to the efficacy of pesticides and herbicides. nbinno.com Similar halogenated alkanes are utilized as building blocks for active ingredients that require specific lipophilic and reactive characteristics to be effective in crop protection. lookchem.comnbinno.com The compound's utility lies in its role as an intermediate, enabling the construction of more elaborate chemical structures. lookchem.comnbinno.com

The synthesis of specifically designed biologically active molecules can leverage the structure of this compound. The fluorinated tail can alter the biological activity and pharmacokinetic profile of a parent molecule. ontosight.ailookchem.com For instance, research into molecular imaging agents has utilized closely related precursors to create novel compounds for diagnostic purposes. A study on the synthesis of an 18F-labeled cyclooxygenase (COX) inhibitor, [18F]Fluorooctyl Fenbufen Amide ([18F]FOFA), for imaging brain tumors started from 8-chlorooctanol. semanticscholar.org This process involved converting the alcohol to a tosylate, followed by nucleophilic fluorination. semanticscholar.org This highlights a key application route where the chloro- or a related functional group on the alkyl chain is displaced to attach the chain to a biologically active core, creating a new molecular entity with potential applications in medical imaging. semanticscholar.org The introduction of the fluoroalkyl group was specifically intended to improve properties like aqueous solubility for in vivo applications. semanticscholar.org

Materials Science and Polymer Chemistry Applications

In materials science, the incorporation of fluorine into polymers and surfaces imparts unique and desirable properties, including thermal stability, chemical resistance, and low surface energy.

| Application Area | Role of this compound | Resulting Property | Source |

| Fluorinated Polymers | Monomeric building block | Thermal stability, non-stick surfaces | solubilityofthings.com |

| Specialty Coatings | Component for surface modification | Water and oil repellency, low surface energy | lookchem.compdx.edu |

| Advanced Solvents | Specialized solvent component | Unique solubility characteristics | solubilityofthings.com |

| Surfactants | Precursor for surfactant synthesis | Reduction of surface tension | solubilityofthings.comlookchem.com |

The compound has applications in the formulation of specialty organic coatings and films. solubilityofthings.com Research has shown that incorporating fluorinated side chains into polymer films can lead to a high degree of surface modification. Even at low weight percentages, fluorinated components tend to migrate to the surface, creating a thin overlayer with the properties of a fully fluorinated material. pdx.edu A study involving the polymerization of polyfluoroalkyl epoxides demonstrated that films containing as little as 1% of a fluorinated epoxide resulted in a thick, fluorinated surface layer. pdx.edu This principle suggests that using this compound to create similar polymer additives could be a cost-effective method for producing coatings with significant water and oil repellency (oleophobicity). lookchem.compdx.edu

The unique polarity and solubility characteristics imparted by the terminal fluorine atom make this compound suitable for use in specialized solvent systems. solubilityofthings.com Its long hydrocarbon chain provides a non-polar character, while the C-F and C-Cl bonds introduce polarity, allowing it to have interesting miscibility properties with various organic liquids. solubilityofthings.com

Furthermore, this molecule can serve as a precursor in the synthesis of fluorinated surfactants. solubilityofthings.com Fluorinated surfactants are known for their exceptional ability to lower surface tension. lookchem.comresearchgate.net By chemically modifying the chloro- group into a hydrophilic head group, the resulting molecule would possess a hydrophobic and oleophobic fluorinated tail and a hydrophilic head, the classic structure of a surfactant molecule. Such surfactants are valuable in applications requiring high performance under demanding conditions, such as in emulsification and the stabilization of mixtures. lookchem.com

Contribution to Green Chemistry and Sustainable Chemical Manufacturing

The role of this compound in the context of green chemistry and sustainable manufacturing is primarily associated with its function as a specialized building block and the broader trend of designing safer, more efficient chemical processes. Green chemistry is guided by twelve principles, including the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it

Fluorinated alkanes, such as this compound, are sometimes developed to be safer alternatives to more harmful chemicals in certain applications. solubilityofthings.com The strategic introduction of fluorine into an organic molecule can significantly alter its properties, potentially enhancing its environmental profile compared to non-fluorinated or differently halogenated counterparts. solubilityofthings.comrsc.org For instance, incorporating fluorine can influence a molecule's metabolic stability, which is a desirable trait in the development of pharmaceuticals and agrochemicals. ijrpr.com

Modern approaches to the synthesis of alkyl halides, the class of compounds to which this compound belongs, are increasingly guided by green chemistry principles. ijrpr.com These strategies focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. ijrpr.com Research in sustainable halogenation explores methods like oxidative halogenation using hydrogen peroxide, where the only byproduct is water, or aerobic oxidation, which uses air as the oxidant. rsc.org While specific green synthesis routes for this compound are not widely documented in publicly available research, the development of such processes for alkyl halides is an active area of research aimed at making their production more environmentally benign. ijrpr.comrsc.org The use of this compound as an intermediate can contribute to more sustainable manufacturing if it enables synthetic pathways that are more efficient, have higher yields, or avoid the use of more toxic reagents downstream.

Emerging Industrial and Research Applications

This compound is a bifunctional organic compound that serves as a valuable precursor in the synthesis of more complex molecules. solubilityofthings.com Its utility stems from the two different halogen atoms at opposite ends of the carbon chain, allowing for selective chemical transformations. The primary research and industrial interest in this compound lies in its role as a versatile building block for creating a variety_of_specialized materials and chemicals. solubilityofthings.comijrpr.com

Key Application Areas:

Polymer and Materials Science: The compound is a precursor for producing fluorinated polymers. solubilityofthings.com These polymers are noted for properties such as high thermal stability and non-stick surfaces. solubilityofthings.com The precursor to this compound, 8-fluorooctan-1-ol (B3052377), is used to create advanced polymers and coatings that impart water and oil repellency. lookchem.com This indicates a direct application pathway for its chlorinated analogue in developing functional materials. Research into fluorodienes has utilized chloro-fluoro alkanes in telomerization reactions to create monomers for polymerization studies. nih.gov

Pharmaceutical and Agrochemical Synthesis: In medicinal and agricultural chemistry, the incorporation of fluorine is a common strategy to enhance the biological activity and pharmacokinetic properties of molecules. rsc.orgijrpr.com this compound serves as a valuable intermediate in this field. solubilityofthings.com Its precursor, 8-fluorooctan-1-ol, is explicitly mentioned as a building block for new pharmaceutical compounds and pesticides, leveraging the unique properties conferred by the fluorine atom. lookchem.com The chlorine atom provides a reactive site for further chemical modification, a common feature in many FDA-approved drugs. nih.gov Research into synthesizing novel biologically active molecules continues to explore versatile building blocks like this compound. nuph.edu.ua

Specialized Formulations: The unique properties derived from the fluorine content make this compound suitable for use in specialized solvents and as a component in the formulation of surfactants. solubilityofthings.com Surfactants containing fluorine are known for their ability to significantly reduce surface tension.

Research Findings and Synthetic Utility

The value of ω-haloalkanes like this compound is demonstrated in various research studies that focus on synthesis and functionalization. While specific studies detailing the direct conversion of this compound are often proprietary, related research highlights its potential applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClF | nih.gov |

| Molecular Weight | 166.66 g/mol | nih.gov |

| CAS Number | 593-14-6 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Density | 0.939 g/cm³ | [NA] |

| Boiling Point | 198.1°C at 760 mmHg | [NA] |

| Research Area | Precursor/Related Compound | Transformation/Application | Significance | Source |

|---|---|---|---|---|

| Fluorination of Alcohols | Octan-1-ol | Fluorodehydroxylation using Difluoro(triphenyl)phosphorane to yield 1-Fluorooctane (B1361355). | Demonstrates a synthetic route to produce fluoroalkanes from readily available alcohols. | thieme-connect.de |

| Deoxyfluorination | 1-Octanol | Reaction with a Chloroimidazolium deoxyfluorination reagent, yielding 10% 1-fluorooctane. | Highlights emerging reagents for the synthesis of fluorinated alkanes, an area of active research. | acs.org |

| Radiolabeled Imaging Agents | 8-Chlorooctanol | Multi-step synthesis including tosylation, fluorination with K¹⁸F, and coupling to produce [¹⁸F]Fluorooctyl Fenbufen Amide for PET imaging. | Illustrates the use of long-chain haloalkanes as linkers in the development of advanced medical imaging agents. | mdpi.com |

| Intermediate Synthesis | 8-Fluorooctan-1-ol | Serves as a direct upstream precursor for this compound. | Confirms the synthetic relationship and its role as a building block for pharmaceuticals, agrochemicals, and materials. | lookchem.com |

Computational and Theoretical Studies of 1 Chloro 8 Fluorooctane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties that govern the reactivity of molecules like 1-chloro-8-fluorooctane. The presence of two different halogen atoms on a flexible eight-carbon chain presents a unique case for studying intramolecular interactions and bond properties.

The reactivity of haloalkanes is intrinsically linked to the strength of the carbon-halogen (C-X) bond. chemguide.co.uk This strength is quantified by the bond dissociation enthalpy, which is the energy required to break the bond. studymind.co.uk In this compound, two distinct C-X bonds are present: a carbon-chlorine (C-Cl) bond and a carbon-fluorine (C-F) bond.

General trends in bond enthalpies for haloalkanes show that the C-F bond is significantly stronger than the C-Cl bond. savemyexams.comyoutube.com This difference is primarily due to the high electronegativity and smaller atomic size of fluorine compared to chlorine, leading to a shorter and stronger bond with carbon. youtube.comncert.nic.in Consequently, the C-F bond requires more energy to break, rendering it less reactive in substitution reactions. chemguide.co.uksavemyexams.com The C-Cl bond, being weaker, is more susceptible to nucleophilic attack. libretexts.org

This differential reactivity is a cornerstone of haloalkane chemistry. For this compound, it can be predicted that nucleophilic substitution reactions will preferentially occur at the carbon atom bonded to chlorine.

Table 1: Typical Carbon-Halogen Bond Properties

| Bond | Bond Length (pm) | Bond Enthalpy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) |

|---|---|---|---|

| C-F | 139 | 485 | 3.98 |

| C-Cl | 177 | 328 | 3.16 |

This table presents generalized data for halomethanes as a reference for the relative properties of C-F and C-Cl bonds. youtube.comncert.nic.in

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactive sites. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com

For haloalkanes, the high electronegativity of halogen atoms creates a polar C-X bond, where the carbon atom bears a partial positive charge (δ+) and the halogen atom a partial negative charge (δ-). studymind.co.ukncert.nic.insavemyexams.com This polarization is a key feature of their chemistry.

In this compound, both the C-F and C-Cl bonds are polarized. ncert.nic.in However, due to fluorine's greater electronegativity, the C-F bond is more polar than the C-Cl bond. chemguide.co.uk An MEP map would show a significant region of negative potential around both the fluorine and chlorine atoms and corresponding regions of positive potential on the adjacent carbon atoms. researchgate.netresearchgate.net These positive sites are the primary targets for nucleophiles. ncert.nic.in Despite the higher polarity of the C-F bond, the greater strength of this bond means that the carbon attached to the chlorine is the more likely site for nucleophilic substitution reactions. chemguide.co.uklibretexts.org

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and predicting the dominant reaction products. For this compound, these simulations can clarify the competition between substitution and elimination reactions.

Free energy surface (FES) mapping is a computational method used to explore the energy landscape of a reacting system. By calculating the energy of the system as the positions of the atoms change, a map is created that shows stable molecules (in energy wells) and the transition states that connect them (at saddle points).

For a primary haloalkane like this compound, key transformations include nucleophilic substitution (SN2) and elimination (E2) reactions. scienceskool.co.ukkhanacademy.orgyoutube.com An FES map for the reaction with a nucleophile/base (like the hydroxide (B78521) ion) would reveal the energy barriers for both the SN2 and E2 pathways. The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the halogen, leading to an inversion of stereochemistry. khanacademy.org The E2 reaction involves the removal of a proton from a carbon atom adjacent (beta) to the C-X bond, simultaneously with the departure of the halide ion. scienceskool.co.uk

Simulations would likely show that the reaction at the C-Cl end of the molecule has a lower activation energy for both substitution and elimination compared to the C-F end, due to the C-Cl bond being a better leaving group.

The outcome of a chemical reaction is determined by kinetic and thermodynamic factors.

Kinetic control favors the product that is formed fastest (i.e., via the pathway with the lowest activation energy).

Thermodynamic control favors the most stable product.

In the reactions of haloalkanes, the choice of reagent and reaction conditions can dictate whether substitution or elimination is the major pathway. libretexts.org Strong, unhindered nucleophiles tend to favor SN2 reactions, while strong, bulky bases favor E2 elimination. libretexts.org For this compound, a primary haloalkane, SN2 reactions are generally favored over E2 unless a sterically hindered strong base is used. libretexts.org

Molecular Dynamics Simulations and Conformational Analysis

The eight-carbon chain of this compound is flexible, capable of adopting numerous spatial arrangements or conformations. Molecular dynamics (MD) simulations and conformational analysis are computational tools used to study this flexibility.

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. nih.gov Conformational analysis involves identifying the most stable (lowest energy) conformations. For a long-chain alkane, rotations around the carbon-carbon single bonds lead to different conformers, such as the extended, anti-periplanar (zigzag) conformation and various folded, gauche conformations. biomedres.us

For this compound, the most stable conformation is likely the fully extended chain, which minimizes steric repulsion between atoms. However, at any given temperature, the molecule will exist as an equilibrium mixture of many different conformers. nih.govbiomedres.us MD simulations can reveal the relative populations of these conformers and the rates of interconversion between them. This conformational flexibility can influence the accessibility of the reactive sites at either end of the chain to incoming reagents.

Intermolecular Interactions and Solvent Effects

The unique molecular structure of this compound, featuring a long hydrocarbon chain with two different halogen atoms at its termini, gives rise to specific intermolecular interactions and dictates its behavior in various solvents. While direct computational studies on this specific molecule are not extensively available in public literature, its interactions can be inferred from the well-understood principles of physical organic chemistry and studies on analogous halogenated alkanes.

The primary intermolecular forces at play in this compound are London dispersion forces and dipole-dipole interactions. The eight-carbon chain contributes significantly to the London dispersion forces, which increase with the size and surface area of the molecule. wou.edu These non-polar interactions are the dominant forces, influencing properties like boiling point and viscosity.

The behavior of this compound in different solvents is a direct consequence of these intermolecular forces. In non-polar solvents, the dominant interactions would be the dispersion forces between the octane (B31449) chain of the solute and the solvent molecules. In polar aprotic solvents, the dipole-dipole interactions of the C-Cl and C-F bonds would play a more significant role in the solvation process. The solubility in polar protic solvents, such as water, is expected to be low due to the hydrophobic nature of the long alkyl chain. solubilityofthings.com

Computational studies on similar halogenated molecules, often employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide quantitative insights into these interactions. researchgate.netmdpi.com Such studies can calculate interaction energies, analyze the radial distribution functions to understand the solvent shell structure, and quantify the contributions of different types of interactions. For instance, a hypothetical study could compare the interaction energies in a non-polar solvent like hexane (B92381) versus a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

Table 1: Hypothetical Interaction Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Primary Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Hexane | 1.88 | London Dispersion | -2.5 |

| Diethyl Ether | 4.34 | Dispersion & Dipole-Dipole | -4.0 |

| Acetone | 20.7 | Dipole-Dipole & Dispersion | -5.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong Dipole-Dipole & Dispersion | -7.0 |

This table is illustrative and presents estimated values based on general principles of intermolecular forces. Actual values would require specific computational studies.

Solvent effects can also influence the conformational preferences of the this compound molecule. In the gas phase or in a non-polar solvent, the molecule might adopt a more coiled conformation to maximize intramolecular dispersion forces. In a polar solvent, the molecule might adopt a more extended conformation to maximize the interaction of its polar ends with the solvent molecules. MD simulations are a powerful tool to explore these conformational dynamics in different solvent environments. researchgate.net

Development of Predictive Models for Reactivity and Selectivity

Predicting the reactivity and selectivity of this compound in chemical reactions is a key area where computational and theoretical studies can provide significant value. The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, allows for the estimation of reaction outcomes without the need for extensive experimental work. researchgate.net

For a molecule like this compound, predictive models for reactivity would likely focus on reactions involving the C-Cl and C-F bonds, as well as reactions on the hydrocarbon chain. The reactivity of the C-X (X = Cl, F) bond in nucleophilic substitution reactions, for example, is a critical parameter. Computational models can calculate the activation energies for the cleavage of these bonds, providing a quantitative measure of their reactivity. mnstate.edu

The selectivity of reactions is another important aspect. For instance, in a radical halogenation reaction on the octane chain, a predictive model would aim to determine the relative likelihood of substitution at each of the different carbon atoms. This selectivity is governed by the stability of the resulting radical intermediates. blogspot.comlibretexts.org Computational chemistry can be used to calculate the bond dissociation energies for each C-H bond, with lower energies indicating a more reactive site.

The development of such predictive models typically involves the following steps:

Data Collection: A dataset of known reaction outcomes for a series of related compounds is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the observed reactivity or selectivity. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 2: Key Descriptors for a Predictive Model of this compound Reactivity

| Descriptor Type | Specific Descriptor | Relevance to Reactivity/Selectivity |

| Electronic | Partial atomic charges on C, Cl, F | Indicates sites susceptible to nucleophilic or electrophilic attack. |

| Highest Occupied Molecular Orbital (HOMO) energy | Relates to the ability to donate electrons (nucleophilicity). | |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the ability to accept electrons (electrophilicity). | |

| Thermodynamic | C-H, C-Cl, C-F Bond Dissociation Energies | Predicts the ease of bond cleavage in radical reactions. blogspot.com |

| Steric | Molecular volume/surface area | Influences the accessibility of reactive sites to reagents. |

For this compound, a predictive model for its radical halogenation would likely show a preference for substitution at the secondary carbons (positions 2 through 7) over the primary carbons at the ends of the chain, due to the greater stability of secondary radicals. libretexts.orgyoutube.com The presence of the electron-withdrawing halogen atoms would also influence the reactivity of the adjacent C-H bonds.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Pathways

While traditional methods for haloalkane synthesis, such as the halogenation of alkanes or the conversion of alcohols, are well-established, ongoing research focuses on developing more efficient, selective, and sustainable pathways applicable to compounds like 1-chloro-8-fluorooctane. Recent advancements in synthetic methodologies are increasingly incorporating green chemistry principles to minimize waste and environmental impact.

Future efforts will likely concentrate on late-stage functionalization techniques that allow for the direct and selective introduction of chloro and fluoro moieties into complex organic scaffolds. The development of novel reagents and catalytic systems that can operate under mild conditions with high functional group tolerance will be crucial. Furthermore, the exploration of biosynthetic routes, inspired by the few known natural fluorination and chlorination processes, could offer environmentally benign alternatives to traditional chemical synthesis.

Discovery of New Catalytic Systems for Selective Transformations

The differential reactivity of the C-Cl and C-F bonds in this compound is key to its synthetic potential. The C-Cl bond is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the more robust C-F bond. Future research will focus on discovering and optimizing catalytic systems that can selectively activate one C-X bond in the presence of the other.

Transition-metal catalysis, particularly with palladium and nickel, has proven effective for the cross-coupling of alkyl halides. Emerging trends involve the design of sophisticated ligands that can fine-tune the catalyst's activity and selectivity, enabling challenging cross-coupling reactions under milder conditions. For instance, catalyst systems could be developed to selectively couple at the chloro-end of the molecule while leaving the fluoro-end intact for subsequent transformations.

Moreover, the activation of the traditionally inert C-F bond is a significant area of research. Recent breakthroughs in photocatalysis and the use of strong Lewis acids have demonstrated the potential for C-F bond functionalization. Applying these methods to this compound could open up unprecedented synthetic possibilities, allowing for a wider range of derivatives to be accessed.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalytic System | Selective Bond Activation | Potential Product Class |

| Suzuki Coupling | Palladium with specialized phosphine (B1218219) ligands | C-Cl | 8-Fluoro-1-alkyloctanes |

| Sonogashira Coupling | Palladium/Copper | C-Cl | 1-Alkynyl-8-fluorooctanes |

| Buchwald-Hartwig Amination | Palladium or Nickel | C-Cl | N-(8-fluorooctyl)amines |

| Hydrodefluorination | Photocatalysis | C-F | 1-Chlorooctane (B87089) |

| Defluorinative Cyclization | Lewis Acids (e.g., B(C6F5)3) | C-F | Functionalized cyclic compounds |

Advanced Mechanistic Investigations Utilizing State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing methods and designing new ones. While the general principles of nucleophilic substitution (SN1 and SN2) are well-understood for haloalkanes, the interplay of the two different halogens in this compound can lead to complex reactivity patterns.

Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms in detail. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the structures of key intermediates.

Computationally, density functional theory (DFT) calculations can be used to model reaction energy profiles, transition states, and the influence of catalysts and solvents on reactivity. These theoretical studies can help rationalize experimental observations and predict the outcomes of new reactions, thereby accelerating the discovery of novel transformations.

Expansion of Applications in Specialized Chemical and Materials Science Fields

The unique properties conferred by fluorine, such as increased thermal stability, metabolic resistance, and altered electronic properties, make fluorinated compounds highly valuable in medicinal chemistry and materials science. As an intermediate, this compound can be used to introduce an eight-carbon chain with a terminal fluorine atom into a variety of molecular architectures.

In medicinal chemistry, the 8-fluorooctyl moiety could be incorporated into drug candidates to enhance their pharmacokinetic properties. In materials science, this compound could serve as a monomer or a precursor to monomers for the synthesis of functionalized polymers. For example, it could be used to create polymers with tailored surface properties, such as hydrophobicity or oleophobicity, for applications in coatings, membranes, or electronic devices. The ability to selectively functionalize the chloro-end allows for the attachment of polymerizable groups or other functionalities.